2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
CAS No.:
Cat. No.: VC18059032
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClNO2S |
---|---|
Molecular Weight | 261.77 g/mol |
IUPAC Name | 2-benzyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Standard InChI Key | FZVLJHUONAUNDU-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)C(CN1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
2-Benzyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride belongs to the thiomorpholine dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms. The benzyl group at position 2 introduces aromaticity, altering electronic and steric properties compared to simpler alkyl-substituted analogs like 2,2-diethyl derivatives .
Molecular Formula and Weight
The compound’s molecular formula is C₁₁H₁₂ClNO₂S, derived by substituting ethyl groups in 2,2-diethyl-thiomorpholine-1,1-dione hydrochloride with a benzyl moiety. This modification increases molecular weight to 265.79 g/mol, calculated as follows:
Spectroscopic and Physicochemical Data
Key properties inferred from analogs include:
The benzyl group enhances lipophilicity compared to 2,2-diethyl derivatives (Log P = 0.79) , impacting membrane permeability and bioavailability.
Synthesis and Manufacturing
While no direct synthesis protocols exist in public literature, the following route is proposed based on thiomorpholine dioxide chemistry :
Reaction Pathway
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Thiomorpholine Dioxide Formation:
Sulfurization of morpholine derivatives using hydrogen peroxide yields the 1,1-dioxide core . -
Benzylation:
Nucleophilic aromatic substitution introduces the benzyl group at position 2 under alkaline conditions: -
Hydrochloride Salt Formation:
Acidification with HCl gas in ethanol yields the final product .
Optimization Challenges
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Regioselectivity: Competing reactions at positions 2 vs. 3 require careful temperature control (100–120°C) .
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Purification: Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates the product .
Pharmaceutical and Industrial Applications
Though understudied, its structural features suggest potential in:
Antimicrobial Agents
Thiomorpholine dioxides exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL) . The benzyl group may enhance penetration through lipid-rich bacterial membranes.
Polymer Stabilizers
Sulfone groups act as radical scavengers. In polyethylene blends, 0.5% wt. loading increases thermal stability by 40°C .
Organic Synthesis Intermediates
The compound serves as a precursor for:
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Suzuki coupling reactions (aryl–aryl bond formation)
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Chiral auxiliaries in asymmetric catalysis
Hazard Parameter | Rating | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | LD₅₀ > 500 mg/kg (rat) | Avoid ingestion |
Skin Irritation | Category 2 | Wear nitrile gloves |
Ocular Damage | Category 1 | Use safety goggles |
Storage recommendations: airtight containers under argon at 4°C .
Analytical Characterization
Robust identification requires multimodal approaches:
Spectroscopic Methods
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- concentration of a solution resulting from a known mass of compound in a specific volume